2,4,6-Trinitrophenol;triphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trinitrophenol, commonly known as picric acid, is an organic compound with the formula (O₂N)₃C₆H₂OH. It is a yellow crystalline solid that is highly explosive and has been used in various applications, including explosives, dyes, and as an antiseptic. Triphenylene, on the other hand, is a polycyclic aromatic hydrocarbon with the formula C₁₈H₁₂. It is known for its planar structure and is used in organic electronics and as a building block for supramolecular chemistry .
Synthetic Routes and Reaction Conditions:
2,4,6-Trinitrophenol (Picric Acid): It is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid.
Triphenylene: It can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives in the presence of oxidizing agents.
Industrial Production Methods:
2,4,6-Trinitrophenol: Industrially, it is produced by the nitration of phenol using mixed acid (a combination of nitric acid and sulfuric acid).
Triphenylene: Industrial production often involves the use of transition metal-catalyzed cycloaddition reactions with aromatic substrates.
Types of Reactions:
Reduction: It can be reduced to form amino derivatives using reducing agents like tin and hydrochloric acid.
Substitution: Both 2,4,6-Trinitrophenol and triphenylene can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as tin and hydrochloric acid.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and aromatic compounds.
Scientific Research Applications
2,4,6-Trinitrophenol is widely used in forensic research, land mine detection, and environmental monitoring due to its explosive properties. It is also used in the synthesis of dyes and as a reagent in chemical analysis . Triphenylene, with its planar structure, is used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. It is also a key building block in supramolecular chemistry and materials science .
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrophenol involves its ability to uncouple oxidative phosphorylation in biochemical processes. This leads to the disruption of ATP synthesis, making it a potent metabolic stimulant and toxic compound . Triphenylene, due to its aromatic structure, interacts with various molecular targets through π-π stacking interactions, making it useful in electronic applications and molecular recognition processes .
Comparison with Similar Compounds
2,4-Dinitrophenol: Similar in structure but less explosive than 2,4,6-Trinitrophenol.
3-Methyl-2,4,6-Trinitrophenol: A methylated derivative of 2,4,6-Trinitrophenol with similar explosive properties but different sensitivity to impact.
3,5-Dimethyl-2,4,6-Trinitrophenol: Another methylated derivative with unique sensitivity characteristics.
Uniqueness: 2,4,6-Trinitrophenol is unique due to its high explosive power and its use in various industrial and research applications. Triphenylene stands out for its planar aromatic structure, making it highly useful in organic electronics and materials science .
Properties
CAS No. |
72454-49-0 |
---|---|
Molecular Formula |
C24H15N3O7 |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2,4,6-trinitrophenol;triphenylene |
InChI |
InChI=1S/C18H12.C6H3N3O7/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H;1-2,10H |
InChI Key |
NTQMMCYORZIELQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.